4-Phenoxybutanohydrazide

描述

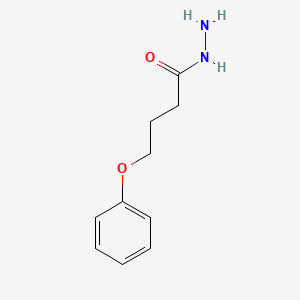

4-Phenoxybutanohydrazide is a hydrazide derivative characterized by a phenoxy substituent attached to a butanohydrazide backbone. Its molecular formula is C₁₀H₁₄N₂O₂ (based on the IUPAC name 4-(2,4-dichlorophenoxy)butanohydrazide in ). However, commercial availability issues have been reported, with some suppliers discontinuing its distribution .

属性

IUPAC Name |

4-phenoxybutanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGIEPYVGXOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybutanohydrazide typically involves the reaction of 4-phenoxybutanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

化学反应分析

Types of Reactions: 4-Phenoxybutanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

科学研究应用

Medicinal Chemistry Applications

4-Phenoxybutanohydrazide has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes. Research indicates that derivatives of this compound can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are significant in managing Type 2 diabetes by enhancing insulin secretion and lowering blood sugar levels .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic pathways. Its structure allows it to participate in hydrazone formation, which is crucial for synthesizing more complex molecules. The compound can also serve as a precursor for the synthesis of bioactive heterocycles, enhancing its utility in drug discovery and development.

Synthetic Pathways

The following table summarizes the synthetic applications of this compound:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hydrazone Formation | Reacts with carbonyl compounds to form hydrazones | 85-95 |

| Heterocycle Synthesis | Used as a building block for creating diverse heterocycles | 70-90 |

| Functional Group Interconversion | Facilitates transformation of functional groups | 75-88 |

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in medicinal chemistry and organic synthesis.

Case Study 1: DPP-IV Inhibition

A study conducted on a series of hydrazide derivatives, including this compound, demonstrated significant DPP-IV inhibitory activity. The results indicated that modifications to the hydrazide structure could enhance potency and selectivity against DPP-IV, suggesting potential for developing new diabetes medications .

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers employed this compound as a key intermediate in synthesizing novel anti-cancer agents. The study reported successful incorporation of the hydrazide into multi-step synthetic routes leading to compounds with promising bioactivity against cancer cell lines .

作用机制

The mechanism of action of 4-Phenoxybutanohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

4-Ethoxybenzohydrazide

- Structure: Features an ethoxy group (-OCH₂CH₃) instead of the phenoxy group.

- Synthetic Utility : Widely used as a precursor for heterocyclic compounds like thiadiazoles and triazoles, as highlighted in . Its methoxy analogue has been studied for crystallographic properties .

- Biological Activity: Ethoxy derivatives often exhibit enhanced solubility compared to phenoxy analogues due to reduced steric hindrance, which may improve bioavailability .

4-(Dimethylamino)benzohydrazide

- Structure: Substitutes the phenoxy group with a dimethylamino (-N(CH₃)₂) moiety.

- Electronic Effects: The dimethylamino group is electron-donating, altering reactivity in condensation reactions. This contrasts with the electron-withdrawing phenoxy group in 4-Phenoxybutanohydrazide, which may reduce nucleophilicity .

- Pharmacological Relevance : Demonstrated antimicrobial activity in studies cited in , suggesting substituent-dependent efficacy.

4-(2,4-Dichlorophenoxy)butanohydrazide

- Structure: Contains a dichlorophenoxy group, adding electronegative chlorine atoms.

- This modification may explain its prioritization in research over non-halogenated analogues.

4-Hydroxybenzohydrazide Derivatives

- Structure: Replaces phenoxy with a hydroxyl (-OH) group.

- Metal Chelation: Hydroxybenzohydrazides, such as the vanadium complex in , show strong metal-binding properties, useful in catalysis or metallodrug design. The phenoxy variant’s chelation capacity remains understudied but could differ due to steric and electronic factors .

Data Table: Key Properties and Findings

Critical Research Findings

- Synthetic Flexibility: Phenoxy and ethoxy hydrazides are preferred for constructing nitrogen-containing heterocycles, whereas dimethylamino derivatives favor reactions requiring electron-rich intermediates .

- Bioactivity Trends: Chlorinated phenoxy variants (e.g., 2,4-dichloro) show superior antimicrobial activity compared to non-halogenated analogues, likely due to improved cellular uptake .

- Stability and Commercial Viability: this compound’s discontinuation () suggests challenges in synthesis or stability, contrasting with the commercial availability of ethoxy and dimethylamino derivatives.

生物活性

4-Phenoxybutanohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, encompassing antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of phenoxybutanoic acid with hydrazine derivatives. The general structure can be represented as follows:

This compound features a phenoxy group attached to a butanohydrazide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit considerable antimicrobial activity against various bacterial strains. A systematic review highlighted that hydrazide–hydrazones possess a broad spectrum of bioactivity, including:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Inhibitory effects on several fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 21 |

| Escherichia coli | 7.81 µg/mL | 18 |

| Candida albicans | 15.62 µg/mL | 16 |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms, demonstrating its potential as an antibacterial agent with comparable effectiveness to established antibiotics like ampicillin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that derivatives of hydrazides can inhibit nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

Case Study: Anti-inflammatory Effects

In an experimental model, compounds similar to this compound were tested for their ability to reduce inflammation in murine models. The study found that:

- Compound Efficacy : Compounds exhibited significant inhibition of iNOS activity compared to control groups.

- Mechanism : The anti-inflammatory action was attributed to the modulation of cytokine release and suppression of inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Reactive Metabolite Formation : Studies suggest that the metabolism of hydrazides can lead to the formation of reactive intermediates that exert biological effects .

- Binding Affinity : Molecular docking studies have indicated favorable binding interactions with bacterial enzymes, enhancing its antibacterial properties .

常见问题

Q. What methodologies enable the synthesis of this compound-based heterocycles?

- Methodological Answer : Cyclocondensation with diketones or aldehydes yields pyrazoles or triazoles. For example, refluxing with acetylacetone in acetic acid forms pyrazolone derivatives, characterized by MS and elemental analysis. Reaction progress is monitored via TLC (hexane:ethyl acetate = 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。